molecular formula C15H14F2N2O B2630909 N-(1-Cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide CAS No. 1385425-97-7

N-(1-Cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2630909
CAS No.: 1385425-97-7
M. Wt: 276.287
InChI Key: XSARHAMAKPYLPE-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocyclobutyl group, a difluorophenyl group, and a cyclopropane carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring. Reaction conditions may include the use of strong bases and specific solvents to facilitate the cyclization process.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated difluorobenzene derivative and a suitable nucleophile.

    Formation of the Cyclopropane Carboxamide: The final step involves the formation of the cyclopropane carboxamide moiety through a cyclopropanation reaction, followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogenated compounds and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with modified chemical properties.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(1-Cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    N-(1-Cyanocyclobutyl)-2-(2,4-difluorophenyl)cyclopropane-1-carboxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    N-(1-Cyanocyclobutyl)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxamide: This compound features chlorine atoms instead of fluorine atoms on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. The presence of the difluorophenyl group may impart unique reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O/c16-9-2-3-13(17)11(6-9)10-7-12(10)14(20)19-15(8-18)4-1-5-15/h2-3,6,10,12H,1,4-5,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSARHAMAKPYLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2CC2C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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